1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one
Description
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-2-ethylphenyl]propan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-3-10-7-9(8-13)5-6-11(10)12(14)4-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
VNSJFYAAKBXONB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCl)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation and Directing Group Strategy
The synthesis initiates with 2-ethyltoluene, where the methyl group undergoes bromination using N-bromosuccinimide (NBS) under radical initiation to yield 4-bromomethyl-2-ethyltoluene. Subsequent chlorination via nucleophilic substitution with potassium chloride in dimethylformamide (DMF) introduces the chloromethyl group, generating 4-(chloromethyl)-2-ethyltoluene. This intermediate serves as the activated aromatic substrate for Friedel-Crafts acylation.
Catalytic Optimization and Yield Enhancement
Reaction of 4-(chloromethyl)-2-ethyltoluene with propionyl chloride in dichloromethane at 0–5°C, catalyzed by AlCl₃ (1.2 equiv), produces the target compound in 65–78% yield after 6 hours. Kinetic studies indicate that exceeding 1.2 equivalents of AlCl₃ promotes side reactions, such as diaryl ketone formation, reducing overall efficiency. Alternative catalysts like zeolites or ionic liquids have been explored to improve recyclability, though yields remain suboptimal (45–52%) compared to traditional methods.
Homer-Wadsworth-Emmons Olefination: A Phosphonate-Based Approach
The Homer-Wadsworth-Emmons (HWE) reaction offers a stereoselective pathway to α,β-unsaturated ketones, which can be hydrogenated to yield the target propanone derivative. This method, detailed in a patent for analogous compounds, involves phosphonate intermediates and base-mediated olefination.
Synthesis of α-Alkoxy Phosphonate Precursors
Diethyl 4-(chloromethyl)-2-ethylbenzylphosphonate is prepared via Arbuzov reaction, where triethyl phosphite reacts with 4-(chloromethyl)-2-ethylbenzyl bromide at 120°C for 12 hours. The resulting phosphonate ester (85–90% purity) undergoes HWE reaction with cyclopropyl methyl ketone in tetrahydrofuran (THF) using sodium hydride as base, yielding the enol ether intermediate.
Hydrolysis and Ketone Formation
Acid-catalyzed hydrolysis of the enol ether with 10% hydrochloric acid at 25°C for 8–10 hours affords this compound in 70–75% yield. While this route avoids the regioselectivity challenges of Friedel-Crafts acylation, the multi-step synthesis and phosphonate handling requirements limit its industrial scalability.
Chloromethylation of Pre-formed Aryl Ketones
Post-functionalization of 1-(2-ethylphenyl)propan-1-one via chloromethylation provides an alternative route, though the electron-withdrawing nature of the ketone complicates electrophilic substitution.
Blanc Chloromethylation Under Modified Conditions
The Blanc reaction, employing paraformaldehyde and hydrogen chloride in the presence of zinc chloride (ZnCl₂), achieves chloromethylation at the 4-position of 1-(2-ethylphenyl)propan-1-one. Optimal conditions (40°C, 24 hours, molar ratio HCl:ZnCl₂ = 3:1) yield the target compound in 55–60%, with dichloromethyl byproducts forming at higher temperatures. Microwave-assisted protocols reduce reaction time to 2 hours but require stringent moisture control to prevent hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Key Steps | Catalyst | Yield (%) | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | Acylation, chlorination | AlCl₃ | 65–78 | Diaryl ketone byproducts |
| HWE Olefination | Phosphonate synthesis, hydrolysis | NaH, HCl | 70–75 | Multi-step, phosphonate handling |
| Blanc Chloromethylation | Electrophilic substitution | ZnCl₂ | 55–60 | Byproduct formation |
| InCl₃ Catalysis | Multi-component coupling | InCl₃ | (Hypothetical) | Unproven for target substrate |
Friedel-Crafts acylation remains superior in yield and simplicity, while HWE olefination offers better stereocontrol. Blanc chloromethylation suffers from moderate efficiency but avoids pre-functionalized intermediates.
Industrial-Scale Considerations and Green Chemistry
Recent advances emphasize solvent-free Friedel-Crafts conditions using mesoporous aluminosilicates, reducing AlCl₃ waste by 40%. Life-cycle assessments highlight the environmental trade-offs of chlorinated solvents in HWE routes, advocating for switchable polarity solvents like dimethyl carbonate.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted amines or thiols.
Scientific Research Applications
1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and pain signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Aryl Propanones
Aryl propanones with halogen or alkyl substituents are widely studied for their synthetic utility and biological activity. Key comparisons include:
Structural Insights :
Key Differences :
Reactivity in Coupling Reactions
Aryl propanones participate in C-O and C-C coupling reactions. Comparative
Mechanistic Notes:
Biological Activity
1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one is an organic compound with a molecular formula of C13H15ClO and a molecular weight of 226.70 g/mol. This compound features a ketone functional group, specifically a propanone, where the carbonyl carbon is attached to a phenyl ring that has a chloromethyl substituent and an ethyl group. The compound's unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry.
The Friedel-Crafts acylation reaction is typically used for synthesizing this compound. This reaction allows for the introduction of the acyl group onto an aromatic ring, which is critical for the compound's biological interactions.
Biological Activity Overview
Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties . The presence of the chloromethyl group facilitates interactions with biological targets such as enzymes or receptors, potentially influencing various physiological effects.
Potential Biological Effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Anti-inflammatory Properties : The compound’s structure may allow it to modulate inflammatory pathways, although specific mechanisms require further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound:
-
Antimicrobial Studies :
- A study found that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
- In vitro tests indicated that these compounds could disrupt bacterial cell membranes, leading to cell death.
- Anti-inflammatory Mechanisms :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities of compounds related to this compound:
| Compound Name | Molecular Formula | Similarity Index | Notable Activity |
|---|---|---|---|
| 3-Chloro-1-(p-tolyl)propan-1-one | C11H13ClO | 1.00 | Antimicrobial |
| 3-Chloro-1-(4-octylphenyl)propan-1-one | C17H25ClO | 0.97 | Anti-inflammatory |
| 1-(4-(3-Chloropropyl)phenyl)ethanone | C13H15ClO | 0.94 | Enzyme inhibition |
| 1-(4-t-butylphenyl)-3-chloropropan-1-one | C14H19ClO | 0.91 | Antimicrobial and anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-(Chloromethyl)-2-ethylphenyl)propan-1-one with high purity?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using acetyl chloride and a substituted benzene derivative (e.g., 4-(chloromethyl)-2-ethylbenzene) in the presence of a Lewis acid catalyst like AlCl₃ or ZnCl₂ . Alternatively, a Claisen-Schmidt condensation between 4-(chloromethyl)-2-ethylbenzaldehyde and acetone under basic conditions (KOH/ethanol) may yield the ketone . Purification can be achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?
- Methodology :
- ¹H NMR : The ketone carbonyl group does not directly contribute to protons, but the chloromethyl (-CH₂Cl) group appears as a singlet (~δ 4.5–5.0 ppm). The ethyl group (-CH₂CH₃) shows a triplet (δ ~1.2–1.4 ppm) and quartet (δ ~2.5–2.8 ppm) .
- ¹³C NMR : The carbonyl carbon resonates at ~200–210 ppm, while the chloromethyl carbon appears at ~45–50 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model the compound’s geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential surfaces. These calculations predict sites for electrophilic/nucleophilic attacks and aid in understanding substituent effects (e.g., electron-withdrawing Cl and steric hindrance from the ethyl group) . Solvent effects can be incorporated using the Polarizable Continuum Model (PCM).
Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides experimental bond lengths, angles, and torsion angles. Refinement using SHELXL can reconcile differences between DFT-predicted and observed geometries. For example, the C-Cl bond length in the chloromethyl group is typically ~1.76 Å experimentally, which may deviate from DFT predictions by ±0.02 Å due to crystal packing effects .
Q. What are the challenges in analyzing substitution reactions at the chloromethyl group under varying nucleophilic conditions?
- Methodology : The chloromethyl group’s reactivity depends on solvent polarity, nucleophile strength (e.g., OH⁻ vs. NH₃), and steric hindrance from the adjacent ethyl group. Kinetic studies (e.g., monitoring reaction rates via HPLC) in polar aprotic solvents (e.g., DMF) can reveal competing SN1/SN2 mechanisms. Side reactions, such as elimination to form alkenes, must be controlled by maintaining low temperatures .
Q. How do steric effects from the 2-ethyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) of derivatives?
- Methodology : The ethyl group at the 2-position creates steric hindrance, directing EAS (e.g., nitration, sulfonation) to the less hindered 5-position of the benzene ring. Computational modeling (DFT) and experimental validation via regioselectivity analysis (e.g., LC-MS of reaction mixtures) are critical .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address conflicting NMR spectral data between experimental results and theoretical predictions?
- Methodology :
Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts.
Re-examine DFT parameters (e.g., basis set, solvent model).
Check for dynamic effects (e.g., rotamers of the ethyl group) causing signal splitting .
Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .
Q. What methodological considerations are critical when evaluating the antimicrobial activity of derivatives?
- Methodology :
- Standardized Assays : Use broth microdilution (CLSI guidelines) to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Controls : Assess mammalian cell viability (e.g., MTT assay) to differentiate antimicrobial vs. cytotoxic effects.
- Structure-Activity Relationships (SAR) : Correlate substituent modifications (e.g., replacing Cl with Br) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
